molecular formula C29H32N2O2S B6517214 6-[(4-tert-butylphenyl)methyl]-4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 899783-10-9

6-[(4-tert-butylphenyl)methyl]-4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B6517214
CAS No.: 899783-10-9
M. Wt: 472.6 g/mol
InChI Key: GGLDGUBMCXSAQR-UHFFFAOYSA-N
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Description

The compound 6-[(4-tert-butylphenyl)methyl]-4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione is a tricyclic heterocyclic molecule featuring a fused 7.4.0.0²,⁷ ring system. Its structure includes an 8-thia (sulfur atom), 4,6-diaza (two nitrogen atoms), and oxygen atoms within the dione groups. The substituents—4-tert-butylphenyl and 4-ethylphenyl—contribute to its hydrophobicity and steric bulk.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O2S/c1-5-19-12-16-22(17-13-19)31-26(32)25-23-8-6-7-9-24(23)34-27(25)30(28(31)33)18-20-10-14-21(15-11-20)29(2,3)4/h10-17H,5-9,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLDGUBMCXSAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)C(C)(C)C)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Key Substituent Variations

The compound shares a tricyclic core with 4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione (CAS: 799790-56-0, ), differing primarily in substituents:

  • Target compound : 4-tert-butylphenyl and 4-ethylphenyl groups.
  • compound : 3-chlorophenyl and 4-fluorophenyl groups.

Both compounds exhibit similar molecular weights (~500–550 g/mol) and logP values (>4), indicating comparable hydrophobicity. Substituent variations influence electronic properties and steric interactions, which may modulate binding affinities .

Other structurally related compounds include 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-diones (), which feature a smaller tricyclic system (5.2.1.0²,⁶) and diphenylmethylene substituents. These were tested for antimicrobial and antiviral activities, highlighting the role of tricyclic frameworks in bioactivity .

Computational Similarity Metrics

  • Tanimoto and Dice Coefficients : Used to quantify structural similarity. For example, reported ~70% similarity between aglaithioduline and SAHA using Tanimoto coefficients. Applying similar methods, the target compound may show >50% similarity to kinase inhibitors (e.g., ZINC00027361, ) based on molecular fingerprints .
  • Maximal Common Subgraphs (MCS) : ’s algorithm identifies biochemically meaningful substructures. The tricyclic core of the target compound likely shares MCS with ’s compound, enabling clustering in cheminformatics databases .
  • Murcko Scaffolds : ’s approach groups compounds by core scaffolds. The target compound’s tricyclic system may align with clusters of kinase or HDAC inhibitors .

Bioactivity and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : ’s tricyclic derivatives showed moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The target compound’s hydrophobic substituents may enhance membrane penetration, though chlorine/fluorine in ’s compound could improve target specificity .
  • Antiviral Activity : Compounds in inhibited Flaviviridae viruses (e.g., BVDV). The sulfur and nitrogen atoms in the target compound’s core may facilitate interactions with viral proteases or polymerases .
  • Kinase Inhibition: identified compounds with >50% similarity to kinase inhibitors. The target compound’s diaza and thia groups may chelate metal ions in kinase active sites, akin to known ATP-competitive inhibitors .

Molecular Property Comparison

Property Target Compound Compound Compound (Example)
Molecular Formula C₃₀H₃₃N₂O₃S C₂₄H₂₀ClFN₂O₃S C₂₄H₂₀N₂O₂ (varies)
Molecular Weight (g/mol) ~529 ~494 ~360–400
logP ~5.2 (predicted) ~4.8 ~3.5–4.5
H-Bond Donors/Acceptors 0/4 0/4 0/3–4
Bioactivity Not reported Not reported Antimicrobial, antiviral

Variability in Binding Affinities

Despite structural similarities, minor substituent changes can drastically alter bioactivity. noted that even small motif variations (e.g., methyl vs. ethyl) affect docking scores due to interactions with different enzyme residues . For example, the tert-butyl group in the target compound may enhance hydrophobic binding but reduce solubility compared to ’s fluorophenyl group.

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